![molecular formula C24H24FN5O3 B2675171 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide CAS No. 1358584-38-9](/img/structure/B2675171.png)
2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C24H24FN5O3 and its molecular weight is 449.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly as an inhibitor in several enzymatic pathways. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical and physical properties:
Property | Value |
---|---|
Molecular Formula | C24H24F N5O3 |
Molecular Weight | 449.5 g/mol |
CAS Number | 1358584-38-9 |
Structural Features | Pyrazolo[4,3-d]pyrimidine core with acetamide and ethyl substituents |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that compounds with similar structural features to the pyrazolo[4,3-d]pyrimidine core exhibit significant antitumor properties. For instance, studies have shown that derivatives of this class can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell cycle regulation and apoptosis .
2. Antimicrobial Properties
The presence of the fluorinated benzyl group suggests potential antimicrobial activity. Compounds with similar structures have been investigated for their efficacy against bacterial and fungal pathogens. Preliminary studies indicate that this compound may inhibit the growth of certain strains of bacteria and fungi, although specific data on this compound is still limited .
3. Enzyme Inhibition
This compound may function as an inhibitor of various enzymes, particularly those involved in inflammatory processes. For example, some related compounds have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . The IC50 values for related compounds suggest that this compound could also exhibit similar inhibitory effects.
The mechanisms by which this compound exerts its biological effects may involve:
- Kinase Inhibition : The pyrazolo[4,3-d]pyrimidine structure is known for its ability to inhibit kinases that play roles in cancer progression and inflammation .
- Antioxidant Activity : Compounds in this category often display antioxidant properties, which can contribute to their overall therapeutic effects by reducing oxidative stress within cells .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to This compound :
- Antiproliferative Studies : A study demonstrated that derivatives with similar structures had significant antiproliferative effects on breast and colon cancer cell lines . The highest activity was linked to specific substitutions on the pyrazolo ring.
- Antimicrobial Activity : Research indicated that some pyrazolo derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further exploration in antimicrobial therapy .
科学研究应用
Research indicates that compounds similar to 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide exhibit various biological activities:
- Anticancer Activity :
- Inhibition of Enzymatic Activity :
- CNS Activity :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents, enhancing its biological activity. The presence of functional groups like the acetamide and fluorobenzyl moieties contributes to its potential therapeutic properties.
Several studies have documented the efficacy of similar compounds in preclinical trials:
- Study on Anti-Proliferative Effects :
- Metabolic Syndrome Treatment :
常见问题
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing this compound, and how can purity be ensured?
- Methodology : The synthesis typically involves multi-step reactions starting with pyrazolo[4,3-d]pyrimidine scaffolds. For example:
Core formation : Condensation of fluorobenzyl derivatives with pyrimidine precursors under reflux in anhydrous conditions (e.g., DMF or THF).
Acetamide coupling : React the intermediate with o-tolylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆, 400 MHz) to detect residual solvents or unreacted intermediates .
Q. How can computational tools predict the physicochemical properties of this compound?
- Approach : Use software like Gaussian or ADF for quantum mechanical calculations to estimate:
- LogP : ~2.6 (indicating moderate lipophilicity) using XlogP3.
- Polar surface area (PSA) : ~87.5 Ų (suggesting potential for hydrogen bonding).
- Rotatable bonds : 5 (flexibility implications for binding).
Q. What spectroscopic techniques are critical for structural elucidation?
- Protocol :
- ¹H/¹³C NMR : Assign peaks to confirm the fluorobenzyl (δ 7.2–7.4 ppm, aromatic), acetamide (δ 2.1 ppm, methyl), and pyrazolo-pyrimidine moieties.
- HRMS : Validate molecular weight (e.g., ESI+ mode, [M+H]+ ion).
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH groups (~3300 cm⁻¹).
- Cross-verification : Compare with PubChem data for analogous pyrazolo-pyrimidine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the final coupling step?
- Troubleshooting :
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling if amidation fails.
- Solvent effects : Switch from DMF to DMA or NMP for better solubility of aromatic intermediates.
- Temperature control : Perform reactions under microwave irradiation (80°C, 30 min) to enhance kinetics.
Q. What computational methods are suitable for modeling this compound’s interaction with biological targets?
- Strategy :
Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to kinases or phosphodiesterases (common targets for pyrazolo-pyrimidines).
MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG).
- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., ADP-Glo™ kinase assay) .
Q. How should researchers address contradictions between in vitro and in vivo pharmacokinetic data?
- Resolution workflow :
In vitro reassessment : Repeat metabolic stability tests (e.g., liver microsomes) with controls for CYP450 inhibition.
Protein binding : Use equilibrium dialysis to measure plasma protein binding (%) and adjust dosing.
In vivo PK : Conduct cassette dosing in rodents (IV/PO routes) with LC-MS/MS quantification.
- Case study : If bioavailability is <10%, consider prodrug strategies (e.g., esterification of the acetamide) .
Q. What methods are recommended for analyzing structure-activity relationships (SAR) of analogs?
- Design : Synthesize derivatives with variations in:
- Fluorobenzyl substituents : Replace 4-F with Cl or CF₃ to assess electronic effects.
- Pyrimidine core : Introduce methyl or ethyl groups at position 3.
- Evaluation :
- Biological assays : Measure IC₅₀ against target enzymes (e.g., PDE5 or CDK2).
- QSAR modeling : Use Partial Least Squares (PLS) regression to correlate descriptors (e.g., Hammett σ, molar refractivity) with activity .
Q. Data Management and Validation
Q. How can researchers ensure reproducibility of synthetic protocols?
- Best practices :
- Detailed logs : Record exact equivalents, reaction times, and solvent grades.
- Batch testing : Replicate reactions across ≥3 independent batches.
- Open tools : Share protocols via platforms like ChemRxiv or Synthace for community validation .
Q. What statistical approaches are optimal for analyzing dose-response discrepancies?
- Analysis :
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism).
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
- Meta-analysis : Use R or Python to aggregate data from multiple studies and calculate weighted means .
Q. Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- Spill management : Absorb with vermiculite and dispose as hazardous waste.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
属性
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-4-30-22-21(16(3)27-30)28(14-20(31)26-19-8-6-5-7-15(19)2)24(33)29(23(22)32)13-17-9-11-18(25)12-10-17/h5-12H,4,13-14H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQINNCHZOMWBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。